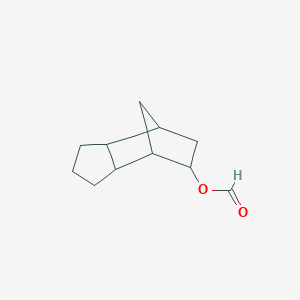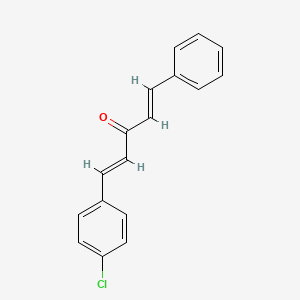
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentadienone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one typically involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired pentadienone compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one has been explored for various scientific research applications:
Chemistry: The compound serves as a precursor for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-phenyl-1,3-butadiene: Similar structure but with a different conjugation pattern.
1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one: A related compound with a shorter carbon chain.
1-(4-Chlorophenyl)-5-phenylpent-1-en-3-one: A saturated analog with different reactivity.
Uniqueness: 1-(4-Chlorophenyl)-5-phenyl-1,4-pentadien-3-one is unique due to its extended conjugation, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
Número CAS |
34292-83-6 |
|---|---|
Fórmula molecular |
C17H13ClO |
Peso molecular |
268.7 g/mol |
Nombre IUPAC |
(1E,4E)-1-(4-chlorophenyl)-5-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C17H13ClO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-13H/b12-8+,13-9+ |
Clave InChI |
PZAALISHZLYIHV-QHKWOANTSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



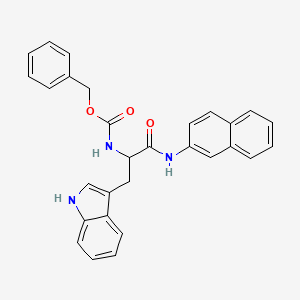

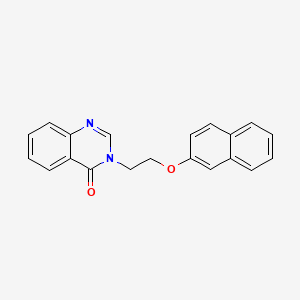
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)


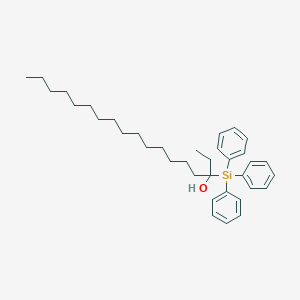


![N'-[(E)-furan-2-ylmethylidene]undec-10-enehydrazide](/img/structure/B11953916.png)
![3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione](/img/structure/B11953924.png)

